photophysical properties of Disperse Orange 13
photophysical properties of Disperse Orange 13
An In-Depth Technical Guide to the Photophysical Properties of Disperse Orange 13
Introduction
Disperse Orange 13 (C.I. 26080) is a robust double azo dye recognized for its application in imparting a vibrant yellow-orange hue to hydrophobic textiles such as polyester, polyamide, and acetate fibers.[1] Its utility extends to the coloration of plastics, stemming from its insolubility in water and affinity for synthetic polymers.[1][2] The photophysical properties of a dye—how it interacts with light through absorption and subsequent energy dissipation—are fundamental to its performance, dictating its color, intensity, and stability.
Section 1: Molecular Identity and Electronic Structure
The photophysical behavior of Disperse Orange 13 is intrinsically linked to its molecular architecture. Chemically identified as 4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol, its structure features two azo (-N=N-) chromophores, which are responsible for its characteristic color.[3]
| Property | Value | Source |
| C.I. Name | Disperse Orange 13, C.I. 26080 | [1] |
| CAS Number | 6253-10-7 | [1] |
| Molecular Formula | C₂₂H₁₆N₄O | [3] |
| Molecular Weight | 352.39 g/mol | [3] |
| Class | Double Azo | [1] |
| Appearance | Red-brown powder | [4] |
| Solubility | Soluble in ethanol, acetone, benzene | [1][2] |
The extended π-conjugated system, spanning across the phenyl, naphthyl, and phenol rings connected by the azo bridges, facilitates strong electronic transitions in the visible region of the electromagnetic spectrum. The primary electronic transition responsible for its color is a π → π* transition, localized across the azo-aromatic system. The presence of the terminal hydroxyl (-OH) group on the phenol ring acts as an auxochrome, modulating the energy of this transition and influencing the dye's sensitivity to its environment.
Caption: Molecular structure of Disperse Orange 13 (C.I. 26080).
Section 2: Absorption Spectroscopy and Solvatochromism
The absorption of light is the initial event in any photophysical process. For Disperse Orange 13, this is readily characterized by UV-Visible spectroscopy.
A notable characteristic of Disperse Orange 13 is its pronounced solvatochromism—the change in its color (and thus its absorption spectrum) with the polarity of the solvent.[5] This is vividly demonstrated by its behavior in concentrated sulfuric acid, where it appears dark green-light blue, a significant shift from its orange color in organic solvents.[1][2][4] This indicates a strong interaction between the dye molecule and the highly polar, protonating environment, which substantially alters the energy levels of its ground and excited states.[6] A systematic study across a range of solvents with varying polarity would reveal whether the dye exhibits positive (red shift with increasing polarity) or negative (blue shift) solvatochromism, providing insight into the change in its dipole moment upon photoexcitation.
Experimental Protocol: Solvatochromic Analysis
Objective: To determine the absorption maximum (λmax) of Disperse Orange 13 in various solvents and quantify its solvatochromic behavior.
Methodology:
-
Solvent Selection: Choose a series of spectro-grade solvents covering a wide range of polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, water).
-
Stock Solution Preparation: Prepare a concentrated stock solution of Disperse Orange 13 in a soluble, relatively non-polar solvent like acetone.
-
Working Solution Preparation: Create dilute working solutions by adding a small, precise aliquot of the stock solution to a cuvette containing each of the selected solvents. The final concentration should yield a maximum absorbance between 0.5 and 1.0 to ensure linearity.
-
Spectroscopic Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with cuvettes filled with the pure solvent in both the sample and reference beams.
-
Replace the sample cuvette with the dye solution and record the absorption spectrum over a range of 300-700 nm.
-
-
Data Analysis: Identify the λmax for each solvent. The results can be tabulated and correlated with solvent polarity scales (e.g., the Reichardt ET(30) scale) to model the solvatochromic shifts.
Section 3: Deactivation Pathways of the Excited State
Upon absorbing a photon, a molecule enters an electronically excited state. The pathways by which it returns to the ground state determine its overall photophysical profile. For most azo dyes, including Disperse Orange 13, non-radiative decay processes are overwhelmingly dominant, leading to very low or negligible fluorescence.[7]
Key Non-Radiative Pathways:
-
Internal Conversion (IC): A rapid, radiationless transition between electronic states of the same multiplicity (e.g., S₁ → S₀). This is often facilitated by vibrational relaxation and is highly efficient in flexible molecules.
-
Intersystem Crossing (ISC): A transition between states of different multiplicity (e.g., S₁ → T₁). While less common for many fluorophores, it can be a significant deactivation pathway for azo compounds.
-
Photoisomerization: The azo linkage can undergo a reversible trans-cis isomerization upon photoexcitation. This structural change provides a highly efficient pathway for the molecule to dissipate absorbed energy without emitting light, often being the primary reason for the lack of fluorescence in azo dyes.
Caption: Jablonski diagram illustrating the dominant deactivation pathways for azo dyes.
Section 4: A Framework for Comprehensive Photophysical Characterization
Given the scarcity of published data, this section provides a validated workflow for researchers to fully characterize the .
Caption: Experimental workflow for comprehensive photophysical characterization.
Molar Absorptivity (ε) Determination
Objective: To quantify the light-absorbing capability of the dye at its λmax.
Methodology:
-
Serial Dilution: Prepare a series of at least five solutions of Disperse Orange 13 with known concentrations in a suitable solvent (e.g., ethanol).
-
UV-Vis Measurement: Record the absorbance of each solution at the predetermined λmax.
-
Data Analysis: Plot absorbance versus molar concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar absorptivity (ε), provided the path length (l) of the cuvette is known (typically 1 cm).[8] A high R² value (>0.99) validates the data.
Relative Fluorescence Quantum Yield (ΦF) Determination
Objective: To measure the efficiency of light emission through fluorescence. The quantum yield is expected to be very low (<0.01) for azo dyes.[7]
Methodology:
-
Standard Selection: Choose a well-characterized fluorescent standard with an emission range that can be reliably detected by the instrument and whose absorption overlaps with the dye. For orange-red emitters, standards like Rhodamine 6G (ΦF ≈ 0.95 in ethanol) are common.[9]
-
Solution Preparation: Prepare dilute solutions of both the Disperse Orange 13 sample and the standard in the same solvent. Adjust concentrations so that the absorbance at the chosen excitation wavelength is low (< 0.1) to prevent inner-filter effects.
-
Spectroscopic Measurement:
-
Record the absorbance of each solution at the excitation wavelength.
-
Using a spectrofluorometer, record the corrected fluorescence emission spectrum for both the sample and the standard over their respective emission ranges, using the same excitation wavelength and instrument settings.
-
-
Data Analysis: The quantum yield of the sample (ΦS) is calculated using the following equation: ΦS = ΦR × (IS / IR) × (AR / AS) × (nS² / nR²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts S and R denote the sample and reference, respectively.
-
Excited-State Lifetime (τ) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: The preferred method is Time-Correlated Single Photon Counting (TCSPC), which offers high sensitivity and temporal resolution.
-
Measurement:
-
Excite the sample with a pulsed laser source (picosecond or femtosecond) at a wavelength near the dye's λmax.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., dilute Ludox).[8]
-
Collect the fluorescence decay profile of the sample over time.
-
-
Data Analysis: The collected decay data is deconvoluted with the IRF and fitted to an exponential function. For a simple system, the decay is described by I(t) = I₀ * exp(-t/τ), where τ is the lifetime.[8] Given the likelihood of multiple decay pathways (isomerization, internal conversion), a multi-exponential fit may be required to accurately model the decay kinetics. The lifetime is expected to be very short, likely in the picosecond range, consistent with a low quantum yield.
Conclusion
Disperse Orange 13 is a commercially significant azo dye whose value is defined by its interaction with light. While its basic chemical and physical properties are documented, a significant gap exists in the scientific literature regarding its detailed photophysical parameters. Its pronounced solvatochromism indicates a strong sensitivity to its molecular environment. The core chemistry of its double azo structure strongly suggests that non-radiative processes, particularly photoisomerization and internal conversion, are the dominant deactivation pathways for its excited state, resulting in negligible fluorescence.
This guide provides the necessary scientific context and a robust experimental framework for researchers to systematically and accurately characterize the . By following the detailed protocols for absorption spectroscopy, relative quantum yield determination, and lifetime measurements, the scientific community can fill the existing data gaps, enabling a deeper understanding of this dye and facilitating its potential use in novel applications beyond the textile industry.
References
- World Dye Variety. (2012, February 16). Disperse Orange 13.
- TSI Journals. FORMATION OF SOME NOVEL DISPERSE AZO DYES: SYNTHESIS, CHARACTERISATION AND PRINTING PROPERTIES.
- ResearchGate. (a) UV-vis absorption spectra of dye solution containing 100 mM Orange 13....
- IOSR Journal. Synthesis, Characterization and Application of Some Polymeric Dyes Derived From Monoazo Disperse Dyes.
- ResearchGate. The TEM of reactive Orange 13 dye molecules in aqueous solution....
- PubChem - NIH. (n.d.). Disperse Orange 13.
- IJFMR. (2025, May 23). Analysis of the Structural and Photophysical Properties of Dyes.
- ResearchGate. (2025, August 5). Synthesis, characterisation and application of disperse dyes derived from N-2-hydroxyethyl-1-naphthylamine.
- Wikipedia. (n.d.). Solvatochromism.
- ChemBK. (2024, April 9). disperse orange 13 (C.I. 26080).
- NIH. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine.
- AAT Bioquest. Absorption [Disperse Red 13].
- BenchChem. A Comparative Analysis of the Photophysical Properties of Disperse Red 1 and Disperse Red 13.
- Indian Academy of Sciences. Photophysical and photochemical properties of dye molecules in polymers used for fluorescent solar concentrators.
- Dye-China. Disperse orange 13 TDS.
- BenchChem. In-depth Technical Guide: Photophysical Properties of Disperse Red 73.
- Thermo Fisher Scientific. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5.
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Disperse orange 13 TDS|Disperse orange 13 from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]
- 3. Disperse Orange 13 | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Solvatochromism - Wikipedia [en.wikipedia.org]
- 6. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
